molecular formula C8H11N3O4 B11714238 methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate

methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11714238
M. Wt: 213.19 g/mol
InChI Key: XVKRKAHAGSIFFG-UHFFFAOYSA-N
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Description

Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a hydroxyoxolan ring and a methyl ester group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, leading to the formation of the triazole ring.

    Step 1: Preparation of the azide precursor.

    Step 2: Preparation of the alkyne precursor.

    Step 3: Cycloaddition reaction to form the triazole ring.

    Step 4: Introduction of the hydroxyoxolan group.

    Step 5: Esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The hydroxyoxolan group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxylate derivatives: Similar in structure but may lack the hydroxyoxolan group.

    Oxolane derivatives: Contain the oxolane ring but may not have the triazole moiety.

    Methyl esters of other heterocycles: Share the ester functionality but differ in the heterocyclic core.

Uniqueness

Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the triazole ring, hydroxyoxolan group, and methyl ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

methyl 1-(4-hydroxyoxolan-3-yl)triazole-4-carboxylate

InChI

InChI=1S/C8H11N3O4/c1-14-8(13)5-2-11(10-9-5)6-3-15-4-7(6)12/h2,6-7,12H,3-4H2,1H3

InChI Key

XVKRKAHAGSIFFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2COCC2O

Origin of Product

United States

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